N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE
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Overview
Description
N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzamide moiety through a propyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced by reacting the piperazine derivative with 2-fluorobenzyl chloride in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the reaction of the fluorophenyl-piperazine derivative with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE can be compared with other similar compounds, such as:
- N-{3-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]PROPYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
- N-{3-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]PROPYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
These compounds share structural similarities but differ in the substituents attached to the piperazine ring and benzamide moiety
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-5-9-18(17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIHJJGGLBDVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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